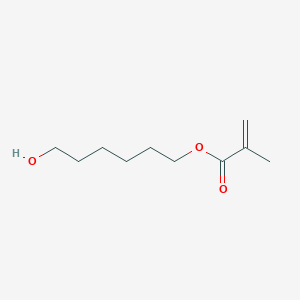

2-Propenoic acid, 2-methyl-, hydroxyhexyl ester

Overview

Description

2-Propenoic acid, 2-methyl-, hydroxyhexyl ester is an organic compound with the molecular formula C10H18O3. It is a colorless liquid that is used in various chemical and industrial applications. This compound is known for its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 2-methyl-, hydroxyhexyl ester can be synthesized through the esterification of methacrylic acid with 6-hydroxyhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, hydroxyhexyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, hydroxyhexyl ester has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, hydroxyhexyl ester involves its reactivity with various molecular targets. The hydroxyl and ester groups in the compound allow it to participate in a range of chemical reactions. These reactions can lead to the formation of new compounds with different properties and functions. The pathways involved include esterification, hydrolysis, and polymerization .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxyethyl 2-methylprop-2-enoate:

2-Hydroxypropyl 2-methylprop-2-enoate: Another similar compound with a different alkyl group attached to the hydroxyl group.

Uniqueness

2-Propenoic acid, 2-methyl-, hydroxyhexyl ester is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain lengths are advantageous .

Biological Activity

2-Propenoic acid, 2-methyl-, hydroxyhexyl ester, commonly referred to as methacrylic acid ester, is a compound of significant interest in both industrial applications and biological research. This article provides a comprehensive overview of its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.

- Chemical Formula : C12H22O3

- CAS Number : 13092-57-4

- Molecular Weight : 214.31 g/mol

Biological Activity Overview

The biological activity of 2-propenoic acid esters is primarily attributed to their interactions with biological systems, which can lead to various pharmacological effects. The compound has been investigated for its potential applications in medicine and industry, particularly in the fields of drug development and material science.

The mechanism of action involves the hydrolysis of the ester bond, leading to the release of methacrylic acid and hydroxyhexanol. The hydrolysis process occurs rapidly in vivo, with studies indicating a half-life of approximately 9.3 hours under physiological conditions . Methacrylic acid, a known irritant and sensitizer, plays a critical role in the compound's biological effects.

Acute Toxicity

Animal studies have demonstrated that this compound exhibits low acute oral toxicity. The median lethal dose (LD50) in rodents is reported to be greater than 2000 mg/kg body weight .

Sensitization and Irritation

- Skin Sensitization : Positive skin sensitization reactions have been observed in several human patch tests. In particular, six dental personnel developed allergic contact dermatitis from products containing this compound .

- Irritation : The chemical is classified as a slight skin and eye irritant but does not pose serious health risks upon repeated exposure .

Drug Development

Research indicates that methacrylic acid esters can serve as effective drug delivery systems due to their ability to form hydrogels that can encapsulate therapeutic agents. This property enhances the bioavailability and controlled release of drugs.

Case Studies

- Dental Adhesives : The compound is widely used in dental applications, particularly in adhesives and sealants. Its efficacy in bonding dental materials has been documented extensively.

- Prosthetic Devices : In orthopaedic surgery, methacrylic acid esters are utilized for bone cement formulations that fix prosthetic devices securely .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Toxicity Profile |

|---|---|---|---|

| Methacrylic Acid | 79-41-4 | Known irritant; used in polymers | Moderate toxicity; skin sensitizer |

| Ethylhexyl Methacrylate | 688-84-6 | Used in adhesives; low toxicity | Low acute toxicity; slight irritant |

Research Findings

Recent studies have focused on the environmental impact and metabolic pathways of methacrylic acid esters:

Properties

IUPAC Name |

6-hydroxyhexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2)10(12)13-8-6-4-3-5-7-11/h11H,1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOFBPRPOAWWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926969 | |

| Record name | 6-Hydroxyhexyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13092-57-4 | |

| Record name | 6-Hydroxyhexyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13092-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyhexyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 6-hydroxyhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.